N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

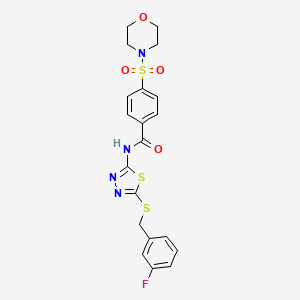

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a 4-morpholinosulfonyl benzamide group at the 2-position. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Its structural complexity arises from the integration of electron-withdrawing (fluorine, sulfonyl) and electron-donating (morpholine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S3/c21-16-3-1-2-14(12-16)13-30-20-24-23-19(31-20)22-18(26)15-4-6-17(7-5-15)32(27,28)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWFFVSFSHFGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound categorized within the thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to the structural features of the 1,3,4-thiadiazole ring and its substituents. The following sections explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

- Chemical Formula: C14H16FN3O2S2

- Key Functional Groups:

- Thiadiazole ring

- Morpholino sulfonyl group

- Fluorobenzyl thio moiety

This unique arrangement allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Potential: The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular processes .

- Anti-inflammatory Effects: The presence of the morpholino sulfonyl group enhances anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Neuroprotective Properties: Some studies suggest that derivatives of thiadiazoles may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer pathways.

- Interaction with DNA: Thiadiazole derivatives can intercalate into DNA structures or inhibit DNA synthesis, leading to cell cycle arrest .

- Modulation of Signaling Pathways: By affecting various signaling cascades (e.g., MAPK/ERK pathway), the compound can alter cellular responses to stress and growth factors .

Research Findings and Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example:

-

Hydrazine-carbothioamide cyclization : Reaction of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

-

Oxidative cyclization : Use of iodine or bromine to facilitate ring closure in precursors containing sulfur and nitrogen .

Example Reaction:

Conditions: Reflux in ethanol or acetic acid .

Sulfonamide Coupling

The morpholinosulfonyl group is introduced via sulfonylation:

-

Step 1 : Sulfonation of 4-aminobenzoic acid using chlorosulfonic acid to form 4-sulfobenzoic acid chloride.

-

Step 2 : Reaction with morpholine to yield 4-(morpholinosulfonyl)benzoic acid .

Example Reaction:

Conditions: Dichloromethane, 0–5°C .

Amide Bond Formation

The final benzamide is assembled via coupling:

-

Activation of 4-(morpholinosulfonyl)benzoic acid using coupling agents (e.g., HATU, EDC) followed by reaction with the thiadiazole-2-amine intermediate .

Example Reaction:

Conditions: DMF, room temperature .

Functional Group Reactivity

Side Reactions and Mitigation

-

Thioether Oxidation : The (3-fluorobenzyl)thio group may oxidize to sulfone under strong oxidative conditions (e.g., H₂O₂, KMnO₄). Mitigated by using inert atmospheres .

-

Amide Hydrolysis : Acidic/basic conditions can hydrolyze the benzamide to carboxylic acid. Controlled pH during synthesis prevents this .

-

Incomplete Cyclization : Residual intermediates are removed via column chromatography (e.g., ethyl acetate/hexane gradients) .

Reaction Optimization Data

Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

Structure-Activity Relationship (SAR)

- Thiadiazole Core : Essential for bioactivity; replacing it with oxadiazole () or triazole () reduces potency .

- Sulfur Linkers: Thioether (e.g., benzylthio) groups enhance membrane permeability compared to oxy or amino linkers .

- Substituent Effects: Fluorine at the 3-position (target compound) vs. 2-position () may optimize steric interactions with hydrophobic enzyme pockets. Morpholinosulfonyl groups improve solubility and metabolic stability over phenylsulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.